

# Application Notes and Protocols for UTX-143 in 3D Cell Culture Models

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## Compound of Interest

Compound Name: **UTX-143**

Cat. No.: **B12363891**

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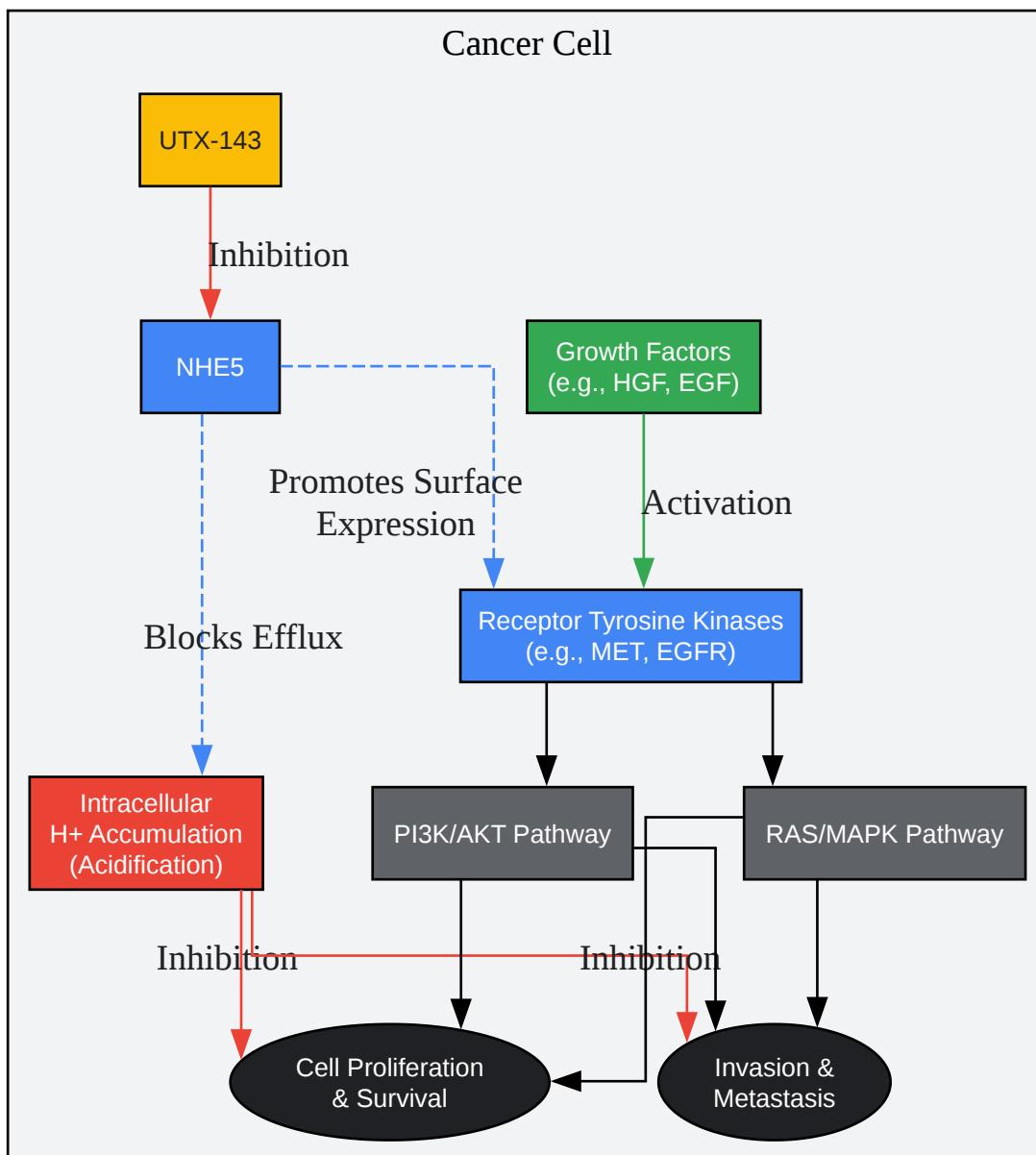
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**UTX-143** is a novel and selective small molecule inhibitor of the sodium-hydrogen exchanger isoform 5 (NHE5).<sup>[1]</sup> NHEs are integral membrane proteins that regulate intracellular pH (pHi) by exchanging extracellular Na<sup>+</sup> for intracellular H<sup>+</sup>.<sup>[1]</sup> In many cancer types, including colorectal adenocarcinoma, the tumor microenvironment is acidic, while the cancer cells themselves maintain an alkaline intracellular pH. This reversed pH gradient is crucial for promoting tumor proliferation, invasion, and resistance to apoptosis.<sup>[1]</sup> NHE5, in particular, has been implicated in driving tumor growth and invasion through its influence on growth factor signaling pathways such as MET and EGFR. **UTX-143**, by selectively inhibiting NHE5, is designed to disrupt this pH balance, leading to intracellular acidification and subsequent suppression of cancer cell growth and motility.<sup>[1]</sup>

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for studying cancer biology and drug efficacy compared to traditional 2D cell cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. This application note provides detailed protocols for utilizing **UTX-143** in 3D colorectal cancer cell culture models to assess its anti-cancer properties.

# Putative Signaling Pathway of NHE5 Inhibition by UTX-143



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Caption: Putative signaling pathway of **UTX-143** action.

## Experimental Protocols

## Protocol 1: Generation of Colorectal Cancer Spheroids using the Liquid Overlay Technique

This protocol describes the formation of 3D tumor spheroids from colorectal cancer cell lines using the liquid overlay technique, which is reproducible and suitable for high-throughput screening.

### Materials:

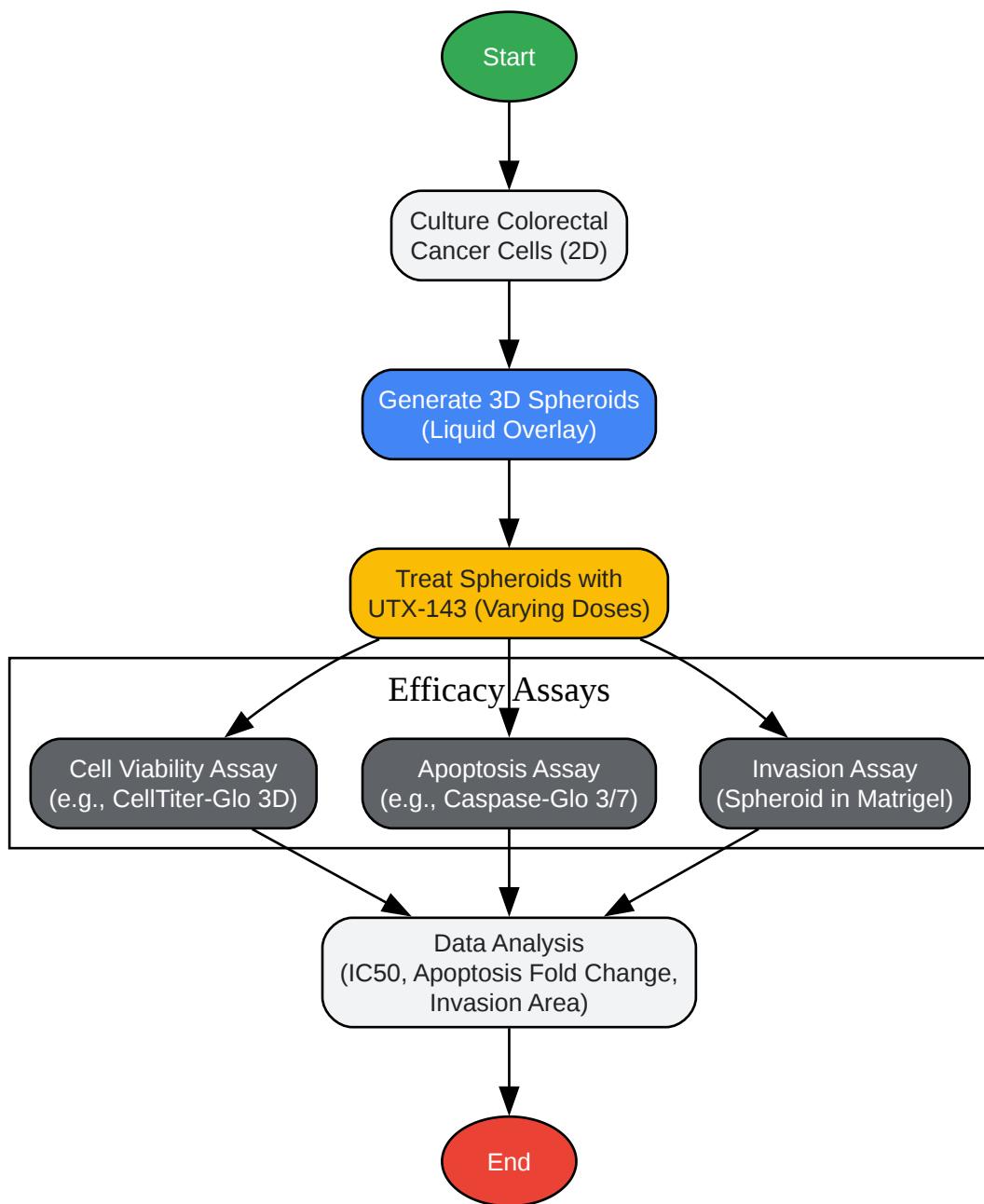
- Colorectal cancer cell lines (e.g., HCT116, HT-29)
- Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29) supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Agarose (sterile, 1.5% in serum-free medium)
- 96-well flat-bottom cell culture plates

### Procedure:

- Prepare Agarose-Coated Plates:
  - Melt 1.5% agarose solution and cool to approximately 40°C.
  - Add 50 µL of the agarose solution to each well of a 96-well flat-bottom plate.
  - Ensure the entire bottom of the well is covered.
  - Allow the agarose to solidify at room temperature for at least 30 minutes in a sterile hood.
- Cell Preparation:
  - Culture colorectal cancer cells to 70-80% confluence in a T-75 flask.

- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
- Spheroid Formation:
  - Adjust the cell concentration to  $2.5 \times 10^4$  cells/mL.
  - Add 200  $\mu$ L of the cell suspension to each agarose-coated well (resulting in 5,000 cells per well).
  - Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> humidified incubator.
  - Spheroids will typically form within 48-72 hours. Monitor spheroid formation and morphology daily using an inverted microscope.

## Experimental Workflow for UTX-143 Efficacy Testing



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Caption: General workflow for testing **UTX-143** in 3D spheroids.

## Protocol 2: Cell Viability Assay in 3D Spheroids

This protocol uses a luminescence-based assay to determine the number of viable cells in 3D spheroids following treatment with **UTX-143**.

Materials:

- Colorectal cancer spheroids in 96-well plates (from Protocol 1)
- **UTX-143** stock solution (e.g., in DMSO)
- Complete cell culture medium
- CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
- Luminometer-compatible 96-well white-walled plates

Procedure:

- **UTX-143** Treatment:

- Prepare a serial dilution of **UTX-143** in complete medium. A suggested concentration range is 0.1  $\mu$ M to 100  $\mu$ M. Include a vehicle control (DMSO).
- After 72 hours of spheroid formation, carefully remove 100  $\mu$ L of medium from each well and add 100  $\mu$ L of the **UTX-143** dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- Assay Procedure:

- Transfer the spheroids and medium to a 96-well white-walled plate.
- Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
- Add 100  $\mu$ L of CellTiter-Glo® 3D Reagent to each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

- Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curve and determine the IC50 value of **UTX-143**.

## Protocol 3: Apoptosis Assay in 3D Spheroids

This protocol measures caspase-3 and -7 activity to quantify apoptosis in 3D spheroids treated with **UTX-143**.

### Materials:

- Colorectal cancer spheroids in 96-well plates (from Protocol 1)
- **UTX-143** stock solution
- Complete cell culture medium
- Caspase-Glo® 3/7 Assay System (Promega)
- Luminometer-compatible 96-well white-walled plates

### Procedure:

- **UTX-143** Treatment:
  - Treat spheroids with **UTX-143** at a concentration around the determined IC50 value and a higher concentration (e.g., 1x and 5x IC50) for 48 hours. Include a vehicle control.
- Assay Procedure:
  - Transfer the spheroids and medium to a 96-well white-walled plate.
  - Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
  - Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
  - Mix the contents on an orbital shaker for 30 seconds.
  - Incubate at room temperature for 1 to 2 hours.

- Measure the luminescence using a plate reader.
- Data Analysis:
  - Calculate the fold change in caspase activity relative to the vehicle control.

## Protocol 4: 3D Spheroid Invasion Assay

This protocol assesses the effect of **UTX-143** on the invasive potential of colorectal cancer spheroids embedded in an extracellular matrix.

### Materials:

- Pre-formed colorectal cancer spheroids (from Protocol 1)
- **UTX-143** stock solution
- Serum-free cell culture medium
- Matrigel® or other basement membrane extract, growth factor reduced
- Ice-cold pipette tips and plates
- Inverted microscope with imaging capabilities

### Procedure:

- Embedding Spheroids:
  - Thaw Matrigel® on ice overnight.
  - Cool a 96-well plate on ice.
  - Carefully transfer one spheroid with a minimal amount of medium (approx. 10 µL) to the center of each pre-chilled well.
  - Add 40 µL of ice-cold Matrigel® to each well containing a spheroid.
  - Incubate the plate at 37°C for 30 minutes to allow the Matrigel® to solidify.

- **UTX-143** Treatment and Invasion Monitoring:
  - Prepare **UTX-143** dilutions in serum-free medium.
  - Gently add 150 µL of the **UTX-143** dilutions or vehicle control on top of the Matrigel®.
  - Incubate the plate at 37°C in a 5% CO2 incubator.
  - Capture images of the spheroids at time 0 and every 24 hours for up to 72-96 hours.
- Data Analysis:
  - Measure the total area of the spheroid and the area of invasion (the area covered by cells that have migrated out of the spheroid) at each time point using image analysis software (e.g., ImageJ).
  - Calculate the fold change in invasion area for each treatment group relative to the vehicle control.

## Data Presentation

Table 1: Effect of **UTX-143** on the Viability of Colorectal Cancer Spheroids

Cell Line	UTX-143 Concentration ( $\mu$ M)	% Viability (Mean $\pm$ SD)
HCT116	Vehicle Control (0.1% DMSO)	100 $\pm$ 5.2
1	92.1 $\pm$ 4.8	
10	54.3 $\pm$ 6.1	
50	21.7 $\pm$ 3.9	
100	8.9 $\pm$ 2.5	
HT-29	Vehicle Control (0.1% DMSO)	100 $\pm$ 6.5
1	95.3 $\pm$ 5.9	
10	68.2 $\pm$ 7.3	
50	35.1 $\pm$ 4.6	
100	15.4 $\pm$ 3.1	

IC50 Values:

- HCT116: ~12.5  $\mu$ M
- HT-29: ~28.7  $\mu$ M

Table 2: Induction of Apoptosis by **UTX-143** in Colorectal Cancer Spheroids

Cell Line	UTX-143 Treatment	Fold Change in Caspase-3/7 Activity (Mean $\pm$ SD)
HCT116	Vehicle Control	1.0 $\pm$ 0.15
12.5 $\mu$ M (IC50)	3.8 $\pm$ 0.4	
62.5 $\mu$ M (5x IC50)	7.2 $\pm$ 0.8	
HT-29	Vehicle Control	1.0 $\pm$ 0.21
28.7 $\mu$ M (IC50)	2.9 $\pm$ 0.3	
143.5 $\mu$ M (5x IC50)	5.6 $\pm$ 0.6	

Table 3: Inhibition of Invasion by **UTX-143** in Colorectal Cancer Spheroids

Cell Line	UTX-143 Treatment	Relative Invasion Area at 72h (Mean $\pm$ SD)
HCT116	Vehicle Control	1.0 $\pm$ 0.12
12.5 $\mu$ M (IC50)	0.45 $\pm$ 0.08	
62.5 $\mu$ M (5x IC50)	0.15 $\pm$ 0.04	
HT-29	Vehicle Control	1.0 $\pm$ 0.18
28.7 $\mu$ M (IC50)	0.58 $\pm$ 0.11	
143.5 $\mu$ M (5x IC50)	0.22 $\pm$ 0.06	

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## References

- 1. Development of a colorectal cancer 3D micro-tumor construct platform from cell lines and patient tumor biospecimens for standard-of-care and experimental drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UTX-143 in 3D Cell Culture Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363891#applying-utx-143-in-3d-cell-culture-models]

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